rhodamine 6G cation

Description

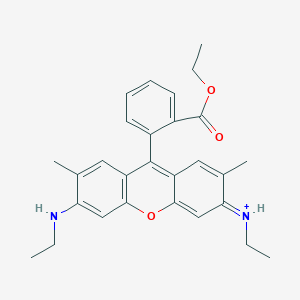

Structure

3D Structure

Properties

IUPAC Name |

[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N2O3/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25/h9-16,29H,6-8H2,1-5H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWWBRIIGAXLCJ-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N2O3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

989-38-8 (Parent) | |

| Record name | Xanthylium, 9-(2-(ethoxycarbonyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, molybdatesilicate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063022060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthylium, 9-(2-(ethoxycarbonyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, molybdatephosphate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063022071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70872498 | |

| Record name | Rhodamine 6G cation | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. pigment red 81 is a dark pink powder. (NTP, 1992), Dry Powder | |

| Record name | C.I. PIGMENT RED 81 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20923 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, molybdatesilicate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Solubility |

1 to 5 mg/mL at 65.3 °F (NTP, 1992) | |

| Record name | C.I. PIGMENT RED 81 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20923 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

12224-98-5, 47724-48-1, 63022-06-0, 63022-07-1 | |

| Record name | C.I. PIGMENT RED 81 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20923 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. Pigment Red 81 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012224985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodamine 6g cation | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047724481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthylium, 9-(2-(ethoxycarbonyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, molybdatesilicate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063022060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthylium, 9-(2-(ethoxycarbonyl)phenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, molybdatephosphate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063022071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, molybdatesilicate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, molybdatetungstatephosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, molybdatephosphate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhodamine 6G cation | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, molybdatesilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, molybdatephosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Xanthylium, 9-[2-(ethoxycarbonyl)phenyl]-3,6-bis(ethylamino)-2,7-dimethyl-, molybdatetungstatephosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHODAMINE 6G CATION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/923TYK19HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Significance in Spectroscopy

The journey of the rhodamine 6G cation is deeply intertwined with the development of fluorescence spectroscopy and laser technology. Its emergence as a highly efficient laser dye marked a pivotal moment in the field. Capable of producing tunable, coherent light in the visible spectrum, rhodamine 6G played a crucial role in the advancement of dye lasers. This, in turn, opened up new avenues for spectroscopic investigations that were previously unattainable.

The significance of the this compound in spectroscopy stems from its outstanding photophysical properties. It exhibits a strong absorption of light, followed by an exceptionally bright fluorescence emission. wikipedia.org This high fluorescence quantum yield, a measure of the efficiency of the fluorescence process, means that a large fraction of the absorbed photons are re-emitted as fluorescent light, making it easily detectable. nih.govbioone.orgresearchgate.net

Rationale for Extensive Academic Investigation

Electronic Transitions and Spectroscopic Signatures

The electronic absorption spectrum of the this compound is characterized by strong transitions in the visible region of the electromagnetic spectrum. The most prominent absorption band, corresponding to the S₀ → S₁ electronic transition, is typically observed in the range of 529-539 nm. epa.govafricaresearchconnects.com This transition is of a π → π* nature, involving the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), both of which are associated with the delocalized π-electron system of the xanthene core. epa.govresearchgate.net

The molecule also exhibits another significant absorption band in the ultraviolet region, around 345-350 nm, which is attributed to the S₀ → S₃ transition. sci-hub.seresearchgate.net The S₀ → S₂ transition, in contrast, has a much lower oscillator strength. sci-hub.se The exact position and intensity of these absorption bands can be influenced by the solvent environment. epa.govafricaresearchconnects.com

Upon excitation, the this compound fluoresces strongly, with an emission maximum typically observed around 554 nm in aqueous solution. researchgate.net The difference between the absorption and emission maxima is known as the Stokes shift, which for rhodamine 6G is sensitive to solvent polarity. epa.govafricaresearchconnects.com For instance, the Stokes shift ranges from 19 nm in benzene (B151609) to 28 nm in water. epa.govafricaresearchconnects.com

Fluorescence Quantum Yield and Radiative Lifetimes

A key characteristic of the this compound is its exceptionally high fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process. In ethanol, the quantum yield is approximately 0.95, while in water it is around 0.90. africaresearchconnects.comresearchgate.netnih.gov This high efficiency is attributed to the rigid and planar structure of the xanthene ring system, which minimizes non-radiative decay pathways. africaresearchconnects.com

The fluorescence lifetime (τf), which is the average time the molecule spends in the excited singlet state before returning to the ground state, is also a crucial parameter. For rhodamine 6G, the fluorescence lifetime is typically in the nanosecond range. For example, in ethanol, the lifetime is around 3.9 to 4.0 ns. researchgate.net The radiative lifetime (τr) is the theoretical lifetime if fluorescence were the only decay pathway and can be calculated from the fluorescence quantum yield and the measured fluorescence lifetime.

The radiative (k_r) and non-radiative (k_nr) decay rates can be determined from the fluorescence quantum yield and lifetime. bioone.org Studies have shown that for rhodamine 6G in a series of alcohol solvents, the radiative rate increases with the square of the refractive index of the solvent. nih.govresearchgate.net

Ultrafast Excited-State Relaxation Pathways

Following photoexcitation, the this compound undergoes a series of rapid relaxation processes. These events occur on timescales ranging from femtoseconds to nanoseconds and dictate the ultimate fate of the excited state energy.

Intramolecular Vibrational Redistribution and Relaxation

Upon absorption of a photon, the molecule is promoted to a vibrationally excited level of the S₁ electronic state. The excess vibrational energy is then rapidly dissipated through intramolecular vibrational redistribution (IVR), a process where the energy is redistributed among the various vibrational modes of the molecule. researchgate.netacs.org This is followed by vibrational relaxation, where the molecule loses energy to the surrounding solvent molecules, reaching the lowest vibrational level of the S₁ state. This entire process is typically complete within a few picoseconds. researchgate.net In some cases, dissociation of solute-solvent hydrogen bonds can occur following IVR, leading to a decrease in the hydrodynamic volume of the molecule. acs.org

Intersystem Crossing to Triplet States

Another possible deactivation pathway for the excited singlet state is intersystem crossing (ISC), a spin-forbidden transition to the triplet state (T₁). For rhodamine 6G, the rate of intersystem crossing is generally slow compared to fluorescence. uni-regensburg.de However, the triplet state can be populated, particularly under high-intensity irradiation. The lifetime of the lowest triplet state of the free this compound in the gas phase has been determined to have a lower bound of approximately 2 seconds. researchgate.net In solution, the triplet state lifetime is significantly shorter and can be quenched by species like molecular oxygen. researchgate.netrsc.org The quantum yield of intersystem crossing in aqueous solutions of rhodamine 6G has been measured, and the main decay pathways for the triplet state are non-radiative deactivation and quenching by impurities. researchgate.net

Competing Non-Radiative Decay Mechanisms

Besides intersystem crossing, other non-radiative decay mechanisms can compete with fluorescence. One such process is internal conversion, a non-radiative transition from a higher electronic state to a lower one of the same spin multiplicity (e.g., S₁ → S₀). While generally inefficient for rhodamine 6G due to its rigid structure, it can be influenced by the solvent environment. nih.gov

Furthermore, at high concentrations, aggregation of rhodamine 6G molecules can occur. unige.chacs.org These aggregates can act as quenching centers, where the excited-state energy of a monomer is transferred to an aggregate, which then decays non-radiatively. unige.chacs.org This process can significantly shorten the fluorescence lifetime of the monomer. unige.chacs.org Another process that can lead to non-radiative decay is photoinduced electron transfer (PET), which can occur in the presence of suitable electron donors or acceptors. researchgate.net

Solvent-Dependent Photophysical Behavior

The photophysical properties of the this compound are markedly influenced by the surrounding solvent environment. This solvent dependence arises from the interaction of the dye's dipole moment with the solvent's polarity and viscosity.

The absorption and emission maxima of rhodamine 6G exhibit a dependence on the solvent's refractive index and polarity, a phenomenon known as solvatochromism. epa.govafricaresearchconnects.com Specifically, the Stokes' shift shows a linear relationship with solvent polarity. epa.govafricaresearchconnects.com The ground-state and excited-state dipole moments of rhodamine 6G have been estimated to be 0.69 D and 1.97 D, respectively. epa.govafricaresearchconnects.comresearchgate.net

The fluorescence quantum yield and lifetime of rhodamine 6G are also sensitive to the solvent. epa.govresearchgate.net The fluorescence lifetime has been shown to be dependent on solvent viscosity, which can be described by the Förster-Hoffmann model. epa.govafricaresearchconnects.comresearchgate.net In a series of alcohols from methanol to octanol, rhodamine 6G exhibits an increasing radiative rate and a slightly decreasing non-radiative rate. nih.govresearchgate.net In contrast, deuterated solvents like D₂O can enhance the fluorescence yield and lifetime. nih.gov The interaction of solvent molecules with the ethoxyamine and ethoxycarbonyl groups, as well as the xanthene ring of the dye, can lead to shifts in vibrational band positions. researchgate.net

Solvatochromic Shifts in Absorption and Emission Spectra

Solvatochromism describes the change in the absorption and emission spectra of a molecule in response to the polarity of the solvent. uwf.edu The this compound exhibits noticeable solvatochromic shifts, which provide valuable insights into the dipole moment changes upon electronic excitation. africaresearchconnects.comuwf.edu

The electronic absorption spectrum of R6G monomers typically shows a strong band in the visible region, generally between 529 and 539 nm. africaresearchconnects.comepa.govresearchgate.net The position of this absorption maximum (λmax) is influenced by the refractive index of the solvent. africaresearchconnects.comepa.govresearchgate.net For instance, in a series of solvents, the λmax of R6G was observed to shift to longer wavelengths (a bathochromic or red shift) as the refractive index of the solvent increased. chemmethod.com However, the refractive index alone is not sufficient to fully explain the observed solvatochromism, indicating that a combination of solvent parameters, including polarity, plays a significant role. chemmethod.comchemmethod.com

The Stokes shift, which is the difference between the peak absorption and peak emission wavelengths, demonstrates a linear relationship with solvent polarity. africaresearchconnects.comepa.govresearchgate.net This shift is a direct consequence of the reorientation of solvent molecules around the dye molecule in the excited state, which has a different dipole moment than the ground state. africaresearchconnects.com Studies have reported Stokes' shifts for R6G ranging from 19 nm in the nonpolar solvent benzene to 28 nm in the highly polar solvent water. africaresearchconnects.comepa.gov In another study, Stokes' shifts between 25 and 29 nm were observed in methanol, water, and dimethyl sulfoxide (DMSO). chemmethod.comchemmethod.com

The ground-state dipole moment of rhodamine 6G has been estimated to be 0.69 Debye, while the excited-state dipole moment is significantly larger at 1.97 Debye. africaresearchconnects.comepa.gov This increase in dipole moment upon excitation explains the observed solvatochromic behavior, as a more polar excited state will be more stabilized by polar solvents, leading to a red shift in the emission spectrum.

Table 1: Solvatochromic Data for Rhodamine 6G in Various Solvents

| Solvent | Refractive Index | Absorption λmax (nm) | Emission λmax (nm) | Stokes' Shift (nm) |

| Methanol | 1.326 | 528 | 553 | 25 |

| Water | 1.332 | 527 | 556 | 29 |

| DMSO | 1.479 | 539 | 565 | 26 |

| Benzene | - | - | - | 19 |

Data sourced from multiple studies. chemmethod.comafricaresearchconnects.comepa.govchemmethod.com

Influence of Solvent Polarity and Viscosity on Excited-State Lifetimes

The excited-state lifetime (τF) of the this compound, which is the average time the molecule spends in the excited state before returning to the ground state, is significantly influenced by the surrounding solvent's polarity and viscosity. epa.govresearchgate.net

The fluorescence quantum yield (ΦF) of R6G is generally high, often exceeding 0.90, which is attributed to the rigidity and planarity of its molecular structure. africaresearchconnects.comepa.govresearchgate.net However, this high quantum yield can be modulated by the solvent. The fluorescence quantum yields of R6G have been shown to vary with solvent viscosity, a relationship described by the Förster–Hoffmann model. africaresearchconnects.comepa.gov

Fluorescence lifetime measurements have shown a dependence on solvent viscosity. epa.govresearchgate.net For instance, in a study involving fluorescence quenching, the fluorescence lifetimes of R6G were determined to be 3.78 ns in methanol, 3.89 ns in water, and 4.36 ns in DMSO. chemmethod.comchemmethod.com Another study reported a fluorescence lifetime of 3.97 ns for R6G in its cationic form within a Nafion membrane. rsc.org The addition of soap to an aqueous solution of R6G was found to lengthen the fluorescence lifetime from 3.8 ns to 5.0 ns, a phenomenon attributed to the disruption of non-fluorescent dimers. cuny.edu

The rotational motion of the dye molecule, which can be a pathway for non-radiative decay, is hindered in more viscous solvents. This restriction of molecular motion leads to a decrease in non-radiative decay rates and, consequently, an increase in both fluorescence lifetime and quantum yield. unige.ch The excited-state lifetime of R6G has been observed to increase from approximately 1 to 20 picoseconds as the solvent viscosity increases from 0.4 to 11 cP. unige.ch

Effects of Hydrogen Bonding Interactions on Fluorescence Properties

Hydrogen bonding interactions between the this compound and solvent molecules can have a profound effect on its fluorescence properties. These interactions can alter the electronic distribution within the dye molecule, thereby influencing its absorption and emission characteristics.

In binary solvent mixtures, such as methanol-water, significant intermolecular interactions through hydrogen bonding can modulate the photophysical processes of R6G. nih.gov Studies have shown that in a methanol-water binary solvent, R6G exhibits a maximum red-shift and minimum fluorescence intensity as the volume fraction of methanol decreases. nih.gov This is attributed to the extensive hydrogen bonding between water and methanol molecules, which affects the local environment of the dye. nih.gov

Conversely, in a methanol-chloroform binary solvent, the formation of weak hydrogen-bond networks between the proton donor (chloroform) and the proton acceptor (methanol) can lead to different effects on the fluorescence properties. nih.gov

Research using vibrational spectroscopy and density functional theory has indicated that solvent molecules can interact with the nitrogen and hydrogen atoms of the ethoxyamine groups, the oxygen atom of the ethoxycarbonyl group, and the central oxygen atom of the xanthene ring of the R6G molecule. researchgate.net These simultaneous interactions contribute to the observed shifts in the vibrational bands of the dye. researchgate.net Furthermore, electrostatic interactions between polar solvents like methanol and the positively charged nitrogen atom of the dye have been suggested. researchgate.net

The formation of hydrogen-bonded complexes in both the ground and excited states can lead to changes in the absorption and emission spectra, including shifts to longer wavelengths and alterations in fluorescence intensities. researchgate.net When R6G is attached to a DNA helix, its fluorescence is significantly quenched due to proton-coupled electron transfer between the dye and the neighboring guanine (B1146940) nucleobase, highlighting the critical role of specific hydrogen bonding and electronic interactions in modulating its fluorescence. acs.org

Intermolecular Interactions and Aggregation Phenomena of Rhodamine 6g Cation

Monomer-Aggregate Equilibrium in Solution

In solution, particularly in aqueous media, the rhodamine 6G cation exists in a dynamic equilibrium between its monomeric and aggregated forms. atto-tec.comscholarsresearchlibrary.com This equilibrium is highly dependent on the dye's concentration; as the concentration increases, the equilibrium shifts towards the formation of aggregates, which can include dimers, trimers, and even higher-order structures. scholarsresearchlibrary.comacs.orgrsc.org The process is reversible, and diluting the solution can shift the equilibrium back towards the monomeric state. atto-tec.com

The existence of a clear isosbestic point in the absorption spectra during concentration changes is a classic indicator of a two-state dynamic equilibrium, often corresponding to the monomer and dimer species. atto-tec.comscholarsresearchlibrary.com In ethanol (B145695), aggregation is minimal compared to water, where the tendency to form aggregates is much more pronounced. researchgate.net The equilibrium is not limited to dimers; at higher concentrations, the formation of trimers has also been reported. rsc.org Molecular dynamics simulations have further confirmed that while R6G can form various aggregates, the dimer is a particularly stable configuration. acs.orgnih.gov

Spectroscopic Manifestations of Aggregation

The aggregation of the this compound leads to distinct and observable changes in its spectroscopic properties. These changes are crucial for identifying and characterizing the different species present in solution.

The most direct evidence of R6G cation aggregation is found in the concentration-dependent changes in its absorption and emission spectra.

Absorption Spectra: In dilute aqueous solutions, the R6G monomer exhibits a primary absorption peak around 525-530 nm. optica.orgscholarsresearchlibrary.com As the concentration increases, this peak's intensity may decrease or saturate, while a new shoulder or peak appears at a shorter wavelength, typically around 495-500 nm. optica.orgatto-tec.comacs.org This blue shift (hypsochromic shift) is characteristic of the formation of H-type aggregates (often dimers), where the molecules are arranged in a parallel, sandwich-like fashion. atto-tec.cominoe.ro The presence of an isosbestic point, where the total absorbance remains constant, signifies the equilibrium between two primary species, usually the monomer and the H-dimer. atto-tec.comscholarsresearchlibrary.com In some environments, such as when intercalated in laponite clay films, J-type aggregates, characterized by a red-shifted absorption band, can also form. acs.orgresearchgate.net

| Concentration Effect on R6G Cation Spectra | Observation | Implication | References |

| Absorption | Appearance of a shoulder/peak at ~500 nm with increasing concentration. | Formation of H-type aggregates. | optica.orgatto-tec.comacs.org |

| Isosbestic point observed during concentration changes. | Dynamic equilibrium between monomer and dimer. | atto-tec.comscholarsresearchlibrary.com | |

| Emission | Decrease in fluorescence intensity (quenching). | H-aggregates are poor emitters; energy transfer from monomer to aggregate. | rsc.orgacs.org |

| Red shift of emission band. | Altered energy levels in the aggregated state. | optica.orgmdpi.com |

Time-resolved spectroscopic techniques have provided deeper insights into the dynamics of the excited states involved in R6G aggregation.

Ultrafast transient absorption spectroscopy and time-resolved fluorescence studies show that in concentrated solutions, the excited-state lifetime of the R6G monomer is significantly shortened. acs.orgunige.ch This is attributed to efficient excitation energy transfer (EET) from an excited monomer to a nearby non-emissive or weakly emissive aggregate. acs.orgunige.ch The aggregates themselves exhibit a very fast, non-radiative decay to the ground state, with reported time constants in the range of tens of picoseconds (e.g., ~70 ps). acs.orgunige.ch At interfaces, where the local concentration of R6G can be very high, this quenching effect is even more pronounced, with monomer lifetimes dropping to just a few picoseconds. acs.org Time-resolved emission spectra of dilute samples show a single decaying species corresponding to the monomer, while at higher concentrations, the complex decay kinetics reflect the presence of multiple species and energy transfer processes. nih.govacs.orgresearchgate.net

Concentration-Dependent Absorption and Emission Spectral Changes

Mechanisms of this compound Aggregate Formation

The self-assembly of R6G cations into aggregates is driven by a combination of non-covalent interactions.

In aqueous solutions, hydrophobic interaction is recognized as a major driving force for the aggregation of R6G cations. atto-tec.comscholarsresearchlibrary.comscholarsresearchlibrary.com The R6G molecule, despite its cationic charge, possesses a large, lipophilic xanthene core. acs.orgatto-tec.com In water, a highly polar and structured solvent, these nonpolar regions are thermodynamically unfavorable. To minimize their exposure to water molecules, the R6G cations self-assemble, bringing their hydrophobic surfaces into close contact. atto-tec.comscholarsresearchlibrary.com This process is entropically driven, as it releases ordered water molecules from the hydration shells of the individual dye molecules.

The planar, aromatic structure of the R6G cation's xanthene core facilitates π-π stacking interactions between molecules. acs.orgnih.govnih.gov These interactions, arising from van der Waals and electrostatic forces between the electron-rich π-systems, are crucial for the formation and stability of dimers and higher aggregates. scholarsresearchlibrary.comscholarsresearchlibrary.comnih.gov Molecular dynamics simulations and exciton (B1674681) model analysis of spectroscopic data suggest that R6G dimers often adopt a "sandwich" or "twisted sandwich" geometry to maximize these π-π interactions. scholarsresearchlibrary.comrsc.orgscholarsresearchlibrary.comacs.org Although the molecules are both positively charged, the attractive π-π stacking and hydrophobic forces are strong enough to overcome the electrostatic repulsion, leading to the formation of stable aggregates. nih.govscholarsresearchlibrary.com

Hydrophobic Interactions and Self-Assembly

Impact of Interfacial Environments on Aggregation

The aggregation behavior of the rhodamine 6G (R6G) cation is profoundly influenced by the nature of the interface it encounters. These interfaces, which include air-water, solid-liquid, and the micro-environments within micelles, can promote the formation of various aggregate species, such as H- and J-aggregates, often with distinct spectroscopic properties compared to the monomeric form.

At the air-water interface , the orientation and packing of R6G molecules can be controlled, leading to the formation of different types of aggregates. primescholars.com For instance, in monolayers of long-chain R6G derivatives at the air-water interface, both fluorescent J-aggregates and non-fluorescent H-aggregates can form upon compression. acs.org Spectroscopic studies have shown that in the expanded region of the isotherm, the xanthene plane of the R6G chromophore can be oriented at an angle of approximately 36° with respect to the interface. acs.org Compression of the monolayer induces an anisotropic arrangement, favoring the formation of J-aggregates, as evidenced by a progressive blue shift in the fluorescence maximum. acs.org The formation of H-aggregates has also been observed, with some studies suggesting they may form spontaneously upon spreading the molecules at the air-water interface, even in dilute conditions. pku.edu.cn

The solid-liquid interface provides a surface for the adsorption and subsequent aggregation of R6G cations. The properties of the solid substrate, such as its charge and porosity, play a crucial role. On negatively charged surfaces like silica (B1680970) and clay minerals, the electrostatic attraction facilitates the adsorption of the cationic R6G. sci-hub.se

In colloids of Na-saturated montmorillonite, the aggregation of R6G cations occurs in a two-stage process. researchgate.net The initial rapid stage involves the adsorption and formation of J-aggregates on the colloid surface. researchgate.net This is followed by a slower rearrangement over several hours, where the initial aggregates convert into sandwich-type H-aggregates. researchgate.net Similarly, on the surface of SiO2 and SnO2 colloids, the close packing of R6G molecules leads to the formation of non-fluorescent H-aggregates.

The intercalation of R6G into the interlayer spaces of clay minerals like laponite and taeniolite also promotes aggregation. acs.orgresearchgate.netacs.orgnih.gov In thin films of laponite clay, increasing the dye loading leads to the formation of different aggregates. At low concentrations, monomers are present, but as the concentration increases, oblique head-to-tail J-type dimers and sandwich H-type dimers are formed. researchgate.netnih.gov At even higher loadings, higher-order aggregates are observed. researchgate.netnih.gov The confined space within the clay interlayers can restrict the geometry of the aggregates, for example, preventing the formation of sandwich-type aggregates that might be observed in suspension. acs.org

Langmuir-Blodgett (LB) films offer a controlled environment to study R6G aggregation at a solid-air interface. core.ac.ukbohrium.com In these organized films, both sandwich-type and oblique geometry dimers of R6G have been identified. capes.gov.br The proportion of these fluorescent dimers can be influenced by temperature, with a decrease in temperature favoring the reorganization of non-fluorescent H-dimers into fluorescent J-dimers. capes.gov.br

The micro-environment within micelles and reverse micelles also significantly impacts R6G aggregation. In aqueous solutions of surfactants like sodium dodecyl sulfate (B86663) (SDS) and cetyltrimethylammonium bromide (CTAB), R6G molecules can be solubilized within the micelles. acs.org The charge of the surfactant headgroup influences the interaction with the cationic R6G. acs.org In reverse micelles, which consist of water nanodroplets dispersed in an oil phase and stabilized by a surfactant, R6G cations can reside at the water/surfactant interface. researchgate.netbose.res.in The aggregation state and photophysical properties of R6G within these confined environments can be tuned by factors such as the water-to-surfactant ratio. researchgate.netscience.gov For instance, the assistance of lipids like phosphatidylcholine can stabilize R6G aggregates, likely through hydrophobic interactions and entrapment within liposomes. tandfonline.com

The following table summarizes the types of R6G aggregates observed in different interfacial environments:

| Interfacial Environment | Observed Aggregate Types | Key Influencing Factors | Research Findings |

| Air-Water Interface | J-aggregates, H-aggregates | Surface pressure, molecular orientation | Compression of monolayers induces J-aggregate formation. H-aggregates may form spontaneously. acs.orgpku.edu.cn |

| Solid-Liquid (Clay) | J-aggregates, H-aggregates (sandwich-type, oblique), Higher-order aggregates | Surface charge, porosity, dye loading | Two-stage aggregation on montmorillonite: initial J-aggregates convert to H-aggregates. researchgate.net In laponite films, dye loading controls the type of dimer and aggregate formed. researchgate.netacs.orgnih.gov |

| Solid-Liquid (Oxides) | H-aggregates | Surface charge | Close packing on negatively charged SiO2 and SnO2 colloids leads to H-aggregates. |

| Langmuir-Blodgett Films | Sandwich-type dimers, Oblique geometry dimers | Temperature, molecular packing | Temperature can induce reorganization from non-fluorescent H-dimers to fluorescent J-dimers. capes.gov.br |

| Micelles/Reverse Micelles | Monomers, Dimers, Higher-order aggregates | Surfactant type and charge, water-to-surfactant ratio, presence of co-surfactants/lipids | Solubilization in micelles alters photophysical properties. acs.org Confinement in reverse micelles can be tuned to control aggregation. researchgate.net Lipids can stabilize aggregates. tandfonline.com |

Energy Transfer Mechanisms Involving Rhodamine 6g Cation

Förster Resonance Energy Transfer (FRET) with Acceptor Molecules

Förster Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor fluorophore, in this case, the rhodamine 6G cation, transfers its energy to a ground-state acceptor molecule through long-range dipole-dipole interactions. rhhz.net The efficiency of this transfer is highly dependent on the distance between the donor and acceptor (typically within 1-10 nm), the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, and the relative orientation of the transition dipoles. instras.comwordpress.com

The R6G cation serves as an effective energy donor to a variety of acceptor molecules due to its high fluorescence quantum yield and significant spectral overlap with their absorption bands. wordpress.comchemmethod.com The process is characterized by a quenching of the R6G cation's fluorescence and a concurrent sensitized fluorescence from the acceptor. instras.com Studies have demonstrated efficient FRET from the R6G cation to acceptors such as thionine, other rhodamine derivatives like Rhodamine B, and Nile blue. instras.comresearchgate.netacs.org The efficiency of FRET can be significantly enhanced by confining the donor and acceptor molecules in environments like mesoporous silica (B1680970), which reduces the intermolecular distance. acs.org

FRET involving the R6G cation is not limited to organic dyes. Nanomaterials like gold nanoparticles (AuNPs) and pyrene (B120774) nanoparticles (PyNPs) have also been shown to act as efficient energy acceptors. researchgate.netrsc.org In the case of AuNPs, the process can lead to significant fluorescence quenching. researchgate.netresearchgate.net The critical distance for energy transfer (Förster radius, R₀), at which the FRET efficiency is 50%, is a key parameter used to characterize these donor-acceptor pairs. nih.gov

| Donor | Acceptor | Key Findings | Reference |

|---|---|---|---|

| Rhodamine 6G | Thionine | Energy transfer efficiency up to 50% observed in an anionic microemulsion. The non-radiative transfer rate constant was determined to be 5 x 10¹¹ M⁻¹s⁻¹. | instras.com |

| Rhodamine 6G | Rhodamine B | FRET efficiency is greatly enhanced in mesoporous solid media (MCM-41, SBA-15, MCM-48) compared to aqueous solutions due to restricted mobility and reduced donor-acceptor distance. | acs.org |

| Rhodamine 6G | Nile Blue | Efficient amplified spontaneous emission (ASE) from the acceptor (Nile Blue) was demonstrated in an on-chip droplet FRET system. | researchgate.net |

| Rhodamine 6G | Gold Nanoparticles (AuNPs) | Pronounced fluorescence quenching and lifetime shortening of R6G were observed. The Förster distance (R₀) was calculated to be between 89 and 170 Å depending on the nanoparticle characteristics. | researchgate.netacs.org |

| Rhodamine 110 | Rhodamine 6G | In sol-gel glasses, this pair showed FRET efficiencies between 57.38% and 74.89% for acceptor concentrations of (3.83 to 7.65) x 10⁻⁵ M. | nih.gov |

| Acriflavine | Rhodamine 6G | The dominant energy transfer mechanism was identified as non-radiative, resulting from long-range dipole-dipole interactions. | nih.govresearchgate.net |

Non-Radiative Energy Transfer Processes

Beyond FRET, the excited R6G cation can relax via other non-radiative pathways, which compete with fluorescence emission. chemmethod.com These processes are crucial in understanding fluorescence quenching phenomena where the emission intensity of R6G is diminished.

One significant non-radiative mechanism is surface energy transfer (SET) , which is particularly relevant when R6G is in proximity to metallic surfaces like gold nanoparticles (AuNPs). researchgate.networldscientific.com Unlike FRET, which has a 1/d⁶ distance dependence, the SET model follows a 1/d⁴ dependence, where 'd' is the distance between the dye and the nanoparticle surface. researchgate.networldscientific.com Studies have suggested that for R6G interacting with AuNPs, SET can be the more dominant quenching process. researchgate.netacs.org

Collisional quenching is another non-radiative process where the excited R6G cation is deactivated upon contact with another molecule (a quencher) in solution. chemmethod.com This requires diffusion of the quencher to the fluorophore within its excited-state lifetime. chemmethod.com

Furthermore, when R6G is adsorbed onto surfaces like cellulose (B213188) microparticles at high loadings, its fluorescence can be quenched. researchgate.netconicet.gov.ar This is attributed to the formation of R6G pairs that act as energy traps, leading to dissipation of the excitation energy through non-radiative pathways. researchgate.netconicet.gov.ar Similarly, graphene oxide (GO) is an effective quencher for R6G, with the mechanism involving a combination of dynamic (collisional) and static quenching, the latter involving the formation of a non-fluorescent ground-state complex between R6G and GO. ustc.edu.cnresearchgate.net

Radiative Energy Transfer Contributions in Mixed Systems

Radiative energy transfer is a "trivial" mechanism that occurs in parallel with non-radiative processes. It involves the emission of a photon from the excited donor (R6G cation), which is then absorbed by a nearby acceptor molecule. instras.com For this to occur, there must be a significant overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor, a condition also required for FRET. instras.com

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced electron transfer (PET) is a distinct process from energy transfer, as it involves the transfer of an electron rather than just excitation energy. In PET, the photoexcited R6G cation can act as a potent oxidizing agent. Upon absorbing a photon, it can accept an electron from a suitable electron donor molecule (D), resulting in the formation of the neutral rhodamine 6G radical (R6G•) and the donor cation radical (D•⁺). nih.govaip.orgchemrxiv.org

R6G⁺ + D + hν → *R6G⁺ + D → R6G• + D•⁺

This process has been studied with various electron donors, such as N,N-dimethylaniline (DMA) and N,N-diisopropylethylamine (DIPEA). nih.govresearchgate.net The forward electron transfer from the donor to the excited R6G cation can be extremely fast, with rates on the order of 5x10¹² s⁻¹. nih.gov The interaction of R6G with materials like graphene oxide can also involve PET, contributing to the observed fluorescence quenching. ustc.edu.cnresearchgate.net This PET mechanism is the foundational step for more complex photochemical reactions, including consecutive PET pathways. chemrxiv.org

The concept of consecutive photoinduced electron transfer (conPET) leverages the R6G cation to perform reductions that would be energetically inaccessible with a single photon. chemrxiv.org This mechanism involves a two-step photoexcitation process. rsc.orgaip.org

First Photon Absorption: Similar to the general PET mechanism, the R6G cation is excited by a photon (e.g., green light) and is subsequently reduced by a sacrificial electron donor (like DIPEA) to form the neutral rhodamine 6G radical (R6G•). researchgate.netrsc.orgnih.gov

Second Photon Absorption: This long-lived R6G• radical then absorbs a second photon (e.g., blue light), promoting it to an excited radical state (*R6G•). rsc.orgnih.gov This excited radical is a much stronger reducing agent than the ground-state radical or the initially excited R6G cation. aip.orgnih.gov

The highly reducing *R6G• can then transfer an electron to a substrate that is otherwise difficult to reduce, such as aryl bromides. researchgate.netrsc.org Some studies suggest that due to the extremely short lifetime of the excited radical (around 350 fs), the electron transfer to the substrate may proceed through an intermediate step involving the generation of solvated electrons. nih.govnih.govcnr.it This conPET process effectively harnesses the energy of two photons to drive a single chemical transformation, significantly expanding the catalytic potential of the R6G system. chemrxiv.org

The key intermediate in the PET and conPET mechanisms initiated by the R6G cation is the neutral rhodamine 6G radical (R6G•) . chemrxiv.orgnih.gov This species is formed by the one-electron reduction of the photoexcited R6G cation. nih.govnih.gov Spectroscopic studies have characterized this radical, which has a distinct transient absorption spectrum. nih.govaip.org It is a relatively long-lived intermediate, which is crucial for its participation in the conPET cycle. chemrxiv.orgchemrxiv.org

Upon photoexcitation, the R6G• radical can undergo several reactions. It can transfer an electron to a suitable substrate, thereby regenerating the ground-state R6G cation and completing the photocatalytic cycle. chemrxiv.orgchemrxiv.org Alternatively, a fraction of the excited radicals can ionize spontaneously to produce a solvated electron and the R6G cation. nih.govnih.gov In the absence of a substrate, these ejected electrons can recombine with the R6G cation to reform the radical over a nanosecond timescale. nih.govnih.gov

While the neutral radical is central to conPET, other radical species can be generated under different conditions. For example, pulse radiolysis studies have shown that the oxidation of R6G (RhH⁺) by species like the bromide radical anion (Br₂⁻•) can produce a This compound radical , designated as RhH₂²⁺•, which has a characteristic absorption maximum at 470 nm. researchgate.net Additionally, the reactivity of the triplet excited state of the R6G cation (³Rh6G⁺), which is not a radical but an excited state with different spin multiplicity, has been explored. It can react with molecules like nitric oxide (•NO) via hydrogen atom abstraction. rsc.org

Photostability and Photobleaching of Rhodamine 6g Cation

Fundamental Mechanisms of Photobleaching

The photobleaching of the rhodamine 6G cation is a complex process involving several interconnected pathways that lead to the formation of non-fluorescent products. These mechanisms are often initiated from excited electronic states of the molecule.

Photoionization and Formation of Radical Species

A primary mechanism contributing to the photobleaching of rhodamine 6G is photoionization, which involves the ejection of an electron from the excited dye molecule to form a radical cation. nih.govnih.govcapes.gov.br This process can be a significant pathway for photobleaching, especially under the high-intensity illumination used in confocal microscopy. nih.govcapes.gov.br The formation of radical species is a key step in the degradation cascade. nii.ac.jp

Involvement of Triplet States and Reactive Oxygen Species

While direct photochemistry from the excited singlet state can occur, the long-lived triplet state of the this compound is a critical intermediate in many photobleaching pathways. researchgate.netacs.org Molecules in the triplet state have a higher probability of undergoing chemical reactions due to their longer lifetime compared to the singlet state. researchgate.net The accumulation of R6G cations in a dark triplet state can lead to a decay in fluorescence intensity. nih.gov

The interaction of the triplet state R6G cation with molecular oxygen (which exists in a triplet ground state) is a major source of photobleaching. nii.ac.jpnih.gov This interaction can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen, which are highly reactive and can attack the rhodamine 6G molecule, leading to its degradation. nii.ac.jpscienceopen.com However, the role of oxygen can be complex; it can either enhance or reduce photobleaching depending on the specific experimental conditions. acs.org For instance, while oxygen can quench the triplet state, potentially reducing bleaching from this state, the resulting singlet oxygen can initiate other destructive chemical reactions. acs.orgnii.ac.jp In some environments, the primary species involved in photobleaching has been identified as the radical anion, which is formed via the triplet state. researchgate.netnii.ac.jp

Chemical Degradation Pathways, e.g., N-Deethylation

One of the well-documented chemical degradation pathways for rhodamine dyes, including rhodamine 6G, is N-deethylation. nii.ac.jpcolab.ws This process involves the removal of ethyl groups from the nitrogen atoms of the xanthene core. nii.ac.jp The photocatalytic degradation of rhodamine 6G can proceed through the formation of N-demethylated intermediates, which are then further broken down. colab.wssci-hub.st This degradation pathway often results in a hypsochromic shift (a shift to a shorter wavelength) in the absorption spectrum of the dye. nii.ac.jp The cleavage of the conjugated xanthene structure ultimately leads to the loss of fluorescence.

Strategies for Enhancing Photostability

Given the detrimental effects of photobleaching, various strategies have been developed to enhance the photostability of the this compound. These approaches generally focus on mitigating the formation or reactivity of the species responsible for degradation.

Role of Antioxidants and Triplet State Quenchers

A common and effective strategy to improve the photostability of fluorescent dyes is the use of chemical additives that can scavenge radicals or quench excited triplet states. nih.gov

Antioxidants : Compounds like ascorbic acid (AA) and n-propyl gallate (nPG) act as antioxidants and have been shown to effectively improve the photostability of rhodamine 6G. nih.govnih.govcapes.gov.br They function by reducing the photoionized fluorophores (radical cations) back to their ground state, thus preventing subsequent degradation reactions. nih.govcapes.gov.br However, the concentration of these antioxidants is critical, as at higher concentrations they can also reduce the intact fluorophore, leading to a decrease in fluorescence. nih.govcapes.gov.br

Triplet State Quenchers : Molecules such as mercaptoethylamine (MEA) and cyclooctatetraene (B1213319) (COT) can deactivate the excited triplet state of rhodamine 6G, returning it to the ground state before it can undergo deleterious reactions or interact with oxygen. nih.govcapes.gov.brsrce.hr Interestingly, some compounds, like MEA, can function as both a triplet state quencher and an antioxidant. nih.govcapes.gov.br It has been found that for MEA, its antioxidative properties are key to defining the optimal concentration for enhancing photostability. nih.govcapes.gov.br Molecular oxygen itself can also act as a triplet state quencher. nih.govresearchgate.net

Environmental Factors Influencing Photobleaching Kinetics

The local environment of the this compound plays a significant role in its photostability. nih.gov Modifying the environment can be a powerful strategy to reduce photobleaching.

Solvent and Matrix Effects : The polarity and viscosity of the surrounding medium can influence photobleaching kinetics. nih.gov For instance, incorporating rhodamine 6G into solid matrices like poly(vinyl alcohol) (PVA) or hybrid inorganic-organic materials can enhance its photostability compared to being in solution. acs.orgacs.orgresearchgate.net The rigidity of the matrix can restrict molecular motion and inhibit degradation pathways. researchgate.net The pH of the medium is another critical factor that can affect the stability of the dye. researchgate.net

Temperature : Lowering the temperature can significantly reduce photobleaching, although it may not completely suppress it. acs.orgsingle-molecule.nl At low temperatures, the observation times for single molecules can be considerably extended. acs.org

Confinement : Confining rhodamine 6G molecules in micron-sized wells has been shown to be a highly effective method for reducing the rate of photobleaching without the need for chemical quenchers. nih.gov

Encapsulation and Matrix Stabilization Approaches

The photostability of the this compound, a critical parameter for its application in areas such as dye lasers and fluorescence microscopy, can be significantly enhanced by isolating the dye molecules from detrimental environmental factors and restricting their photochemical degradation pathways. Encapsulation and incorporation into solid-state matrices are primary strategies to achieve this stabilization. These approaches create a protective microenvironment around the dye cation, thereby improving its operational lifetime and performance.

Solid polymer matrices offer a rigid environment that can reduce the rate of photobleaching of rhodamine 6G. The choice of polymer is crucial, as the interaction between the dye and the host matrix can significantly influence photostability.

Amorphous polymers have been extensively investigated as host media for organic dye lasers with the goal of photochemically stabilizing the dye. aip.org Polymethylmethacrylate (PMMA) has been a commonly used host for rhodamine 6G. aip.org Studies using photoacoustic techniques on rhodamine 6G embedded in PMMA have shown that the rate of photobleaching is directly proportional to the incident laser power and decreases as the concentration of the dye molecules increases.

Polyacrylonitrile (PAN) has emerged as another effective matrix. Research comparing rhodamine 6G in PAN and PMMA matrices found that the PAN system exhibits a lower photobleaching rate at room temperature. aip.org The quantum efficiency for fluorescence and the absorption cross-sections have been measured for both the solid polymer-dye system and the liquid monomer-dye solution, indicating that the PAN matrix provides certain advantages over PMMA. aip.orgaip.org Other polymers, such as poly(vinyl alcohol) (PVA) and styrene-acrylonitrile (SAN), have also been studied. case.eduacs.org In PVA, photobleaching kinetics are complex and can be influenced by the presence of oxygen and temperature, involving metastable triplet states and radical anions. acs.org

| Polymer Matrix | Key Research Findings | Reference |

|---|---|---|

| Poly(methyl methacrylate) (PMMA) | Photobleaching rate is proportional to incident laser power and inversely proportional to dye concentration. A widely studied host for solid-state dye lasers. | aip.org |

| Polyacrylonitrile (PAN) | Demonstrates a lower photobleaching rate for Rhodamine 6G compared to PMMA at room temperature. | aip.org |

| Poly(vinyl alcohol) (PVA) | Photobleaching involves metastable states (triplet and radical anion). Oxygen can either enhance or reduce photobleaching depending on conditions. | acs.org |

| Styrene-acrylonitrile (SAN 25) | Photobleaching follows a double exponential decay on millisecond timescales. | case.edu |

The sol-gel process provides a versatile method for entrapping organic dye molecules within an inorganic glass matrix at or near room temperature, thus avoiding thermal degradation of the dye. aip.orgmdpi.com This technique creates a rigid 'cage' around the this compound, which enhances its photostability. researchgate.net

Silica-based sol-gel glasses are prepared through the hydrolysis and polycondensation of precursors like tetraethoxysilane (TEOS). google.comresearchgate.net The resulting porous and three-dimensional oxide-silica network effectively encapsulates the dye molecules. researchgate.net This entrapment can reduce the association of dye molecules, which is a concentration-dependent process that can alter spectral properties. researchgate.net The stability of rhodamine 6G entrapped in sol-gel films has been demonstrated to be effective over extended periods. google.com The properties of the final material, including photoluminescence, can be further tuned by incorporating nanoparticles, such as cadmium sulfide (B99878) (CdS), into the rhodamine 6G-doped sol-gel glass. aip.org Furthermore, studies on hybrid inorganic-organic sol-gel thin films doped with rhodamine 6G have shown that the molecules remain stable under high vacuum and extreme temperature conditions, suggesting suitability for specialized applications. csic.es

| Matrix Type | Fabrication Method | Key Research Findings | Reference |

|---|---|---|---|

| Silica (B1680970) Sol-Gel | Hydrolysis and polycondensation of TEOS | Provides a rigid cage, enhancing photostability and reducing dye association. Stable for extended periods. | researchgate.netgoogle.comresearchgate.net |

| Hybrid Sol-Gel Thin Films | Sol-gel technique | Rhodamine 6G molecules are stable at high vacuum and across a wide temperature range (77 K to 343 K). | csic.es |

| CdS-Doped Sol-Gel Glass | Sol-gel with nanoparticle incorporation | Enhancement in photoluminescence intensity and tuning of emission wavelength is possible. | aip.org |

Encapsulation within nanoparticles, particularly mesoporous silica nanoparticles (MSNs), is a highly effective strategy for improving the photostability of the this compound. rsc.orgrsc.org This approach physically isolates the dye molecules from the external environment, leading to a significant increase in their stability against photobleaching. rsc.org

The non-covalent encapsulation of rhodamine 6G into silica nanoparticles can be achieved using methods like the reverse microemulsion process, where the water-soluble dye is trapped in the polar core of micelles during nanoparticle formation. nih.gov This method can achieve a high concentration of the dye within the nanoparticle core. nih.gov The encapsulation not only improves photostability compared to the free dye but also prevents the fluorescence quenching that typically occurs at high concentrations in solution. rsc.orgrsc.org

To further enhance stability and prevent dye leakage, the surface of the dye-loaded MSNs can be coated with a protective layer. A titania (TiO₂) shell, for instance, provides a robust and stable barrier that is effective over a wide range of pH values. nih.govkit.edu In contrast, studies involving gold nanoparticles have shown that while they can enhance the lasing output of a rhodamine 6G solution, they can also accelerate the rate of photobleaching. nih.govdiva-portal.org

| Encapsulation System | Key Features | Effect on Photostability | Reference |

|---|---|---|---|

| Mesoporous Silica Nanoparticles (MSNs) | High concentration encapsulation via non-covalent methods like reverse microemulsion. | Significant improvement in photostability compared to free dye. | rsc.orgrsc.orgnih.gov |

| Titania (TiO₂) Coated MSNs | A robust, protective shell over the dye-loaded nanoparticle. | Enhances stability and prevents leakage of the encapsulated dye. | nih.govkit.edu |

| Gold Nanoparticles (AuNPs) | Used as an additive in Rhodamine 6G solution. | Deteriorates operational resource by speeding up the photobleaching rate. | nih.govdiva-portal.org |

Interactions of Rhodamine 6g Cation with Nanoscale Materials

Adsorption Mechanisms on Nanoparticle Surfaces

The initial step in any interaction between rhodamine 6G and nanoparticles is its adsorption onto the nanoparticle surface. This process is governed by a combination of forces and results in specific molecular orientations and surface coverages that dictate the subsequent photophysical behavior.

Electrostatic Interactions with Anionic Surfaces

The cationic nature of rhodamine 6G facilitates its strong electrostatic attraction to nanoparticles with anionic surfaces. diva-portal.org A common example involves gold or silver nanoparticles synthesized via citrate (B86180) reduction, which leaves them with a negatively charged citrate-capped surface. researchgate.netwipo.int This electrostatic interaction drives the adsorption of the positively charged rhodamine 6G molecules onto the nanoparticle surface. researchgate.netwipo.int The concentration of both the rhodamine 6G and the nanoparticles plays a crucial role in the extent of adsorption and can even lead to nanoparticle aggregation, which in turn influences the optical properties of the system. researchgate.net

Molecular Orientation and Surface Coverage Effects (e.g., xanthene core flat adsorption)

The orientation of rhodamine 6G molecules upon adsorption is a critical factor. Studies suggest that for stable adsorption to occur, the xanthene core of the rhodamine 6G molecule orients itself flat against the nanoparticle surface. acs.org This flat orientation is a prerequisite for the strong interaction between the dye and the nanoparticle. acs.org Other research, however, indicates that rhodamine 6G can adsorb mostly perpendicular to the nanoparticle surface, particularly on silver colloids, with the ethylamine (B1201723) groups interacting with the surface and the xanthene ring oriented edgewise. nih.gov

Surface coverage also significantly impacts the observed phenomena. At sub-monolayer coverages on gold substrates, rhodamine 6G can exhibit high emission intensity. uri.edu However, as the surface coverage increases to a monolayer, fluorescence quenching is often observed. uri.edu Further increases in thickness can lead to the formation of rhodamine 6G aggregates, which have their own distinct emissive properties. uri.edu The formation of these aggregates, such as J-aggregates, is influenced by the presence of nanoparticles and can lead to shifts in the fluorescence spectra. spiedigitallibrary.orgnih.gov

Plasmon-Enhanced Fluorescence and Quenching Phenomena

The interaction of rhodamine 6G with plasmonic nanoparticles, such as gold and silver, can dramatically alter its fluorescence properties, leading to either significant enhancement or quenching.

Coupling with Localized Surface Plasmon Resonance (LSPR)

A key mechanism for fluorescence modification is the coupling of the dye's electronic transitions with the localized surface plasmon resonance (LSPR) of the nanoparticle. frontiersin.orgnih.gov LSPR is the collective oscillation of free electrons in the nanoparticle excited by incident light of a specific wavelength. news-medical.net When the LSPR spectrum of the nanoparticle overlaps significantly with the absorption or emission spectrum of rhodamine 6G, a strong interaction can occur. researchgate.netfrontiersin.orgresearchgate.net This coupling can lead to a phenomenon known as plasmon-enhanced fluorescence (PEF), where the fluorescence intensity of the dye is augmented. frontiersin.orgnews-medical.net The first observation of PEF for rhodamine 6G was on rugged silver island films. frontiersin.orgnews-medical.net The enhancement is highly dependent on the morphology of the nanoparticle surface and the distance between the fluorophore and the surface. nih.gov

Near-Field Enhancement and Dissipative Processes

The enhancement in fluorescence is partly due to the intense electromagnetic fields, or "hotspots," generated in the near-field of the plasmonic nanoparticle upon LSPR excitation. sharif.eduacs.org These localized fields can be several orders of magnitude higher than the incident field, leading to an increased excitation rate of the rhodamine 6G molecules. ifremer.fr

Energy Transfer in Nanoparticle-Dye Conjugates

Energy transfer is a fundamental process in rhodamine 6G-nanoparticle systems, where the excited-state energy of the dye is transferred to the nanoparticle or another molecule.

Two primary mechanisms are considered for energy transfer to metallic nanoparticles: Förster Resonance Energy Transfer (FRET) and Nanoparticle Surface Energy Transfer (NSET). scirp.org FRET is a dipole-dipole coupling mechanism, while NSET involves the interaction of the donor dipole with the free conduction electrons of the metal. scirp.org In the case of rhodamine 6G and gold nanoparticles, studies have suggested that the NSET mechanism, which has a 1/d⁴ distance dependence (where 'd' is the donor-acceptor distance), provides a more accurate description of the energy transfer process than FRET. epj.orgresearchgate.netresearchgate.netcapes.gov.braip.org This energy transfer results in the quenching of the rhodamine 6G fluorescence and a shortening of its fluorescence lifetime. aip.orgresearchgate.netresearchgate.netaip.orgacs.org

Energy transfer can also occur between rhodamine 6G and other types of nanoparticles, such as quantum dots (QDs). rsc.orgnih.gov In these systems, FRET can be observed where, for instance, an excited CdTe QD (donor) transfers its energy to a rhodamine 6G molecule (acceptor). rsc.org The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption. nih.govwordpress.com The presence of plasmonic nanoparticles can further modulate this FRET process. nih.gov In some cases, FRET can also occur from a donor dye like fluorescein (B123965) to rhodamine 6G as the acceptor. wordpress.com

Below is a table summarizing the observed effects of nanoparticle interactions on Rhodamine 6G fluorescence:

| Interacting Nanomaterial | Observed Effect on Rhodamine 6G Fluorescence | Key Mechanism(s) | Reference(s) |

| Anionic Gold/Silver Nanoparticles | Adsorption, Potential Aggregation | Electrostatic Interaction | researchgate.net, wipo.int |

| Gold/Silver Nanoparticles | Enhancement or Quenching | Plasmon-Enhanced Fluorescence, LSPR Coupling, Near-Field Enhancement, Dissipative Processes | sharif.edu, frontiersin.org, news-medical.net, optica.org |

| Gold Nanoparticles | Quenching | Nanoparticle Surface Energy Transfer (NSET) | epj.org, researchgate.net, researchgate.net |

| Quantum Dots (e.g., CdTe) | Acceptor in FRET | Förster Resonance Energy Transfer (FRET) | rsc.org, nih.gov |

| Silver Nanoparticles | Enhancement | Plasmon-Enhanced Fluorescence | nih.gov |

| Gold Substrate | Coverage-dependent Enhancement/Quenching | Aggregate Formation, Monomer vs. Aggregate Emission | uri.edu |

Photoinduced Morphological Changes in Nanoparticle-Dye Assemblies

The interaction between the rhodamine 6G cation and nanoscale materials can lead to significant morphological changes within the nanoparticle-dye assemblies upon exposure to light. These transformations are driven by the photophysical and photochemical properties of the dye cation, which can absorb light energy and initiate processes that alter the size, shape, and aggregation state of the associated nanoparticles.

Research has demonstrated that assemblies of rhodamine 6G and metal nanoparticles exhibit notable photoactivity. sci-hub.se In the case of gold (Au) nanoparticles, the adsorption of the cationic rhodamine 6G dye onto the nanoparticle surface can neutralize the surface charge, leading to an initial aggregation of the nanoparticles. capes.gov.bracs.orgacs.org Subsequent irradiation with a high-intensity laser can induce more dramatic morphological changes.

A detailed study involving gold nanoparticles with an initial diameter of approximately 2 nm, assembled with rhodamine 6G, revealed that irradiation with a 532 nm laser pulse over extended periods caused the nanoparticles to melt and fuse. capes.gov.bracs.orgacs.org This photothermal process resulted in a significant growth of the nanoparticles, with their final diameter ranging from 5 to 20 nm. capes.gov.bracs.org The fusion of the particles was identified as a multiphoton process with a calculated rate constant of 7 x 10⁸ s⁻¹. capes.gov.bracs.orgacs.org In this process, the this compound plays an indirect role, facilitating the fusion of the gold nanoparticles upon absorbing light energy. capes.gov.bracs.org The close packing of the dye molecules on the gold surface induces intermolecular and intercluster interactions that are crucial for these photoinduced transformations. capes.gov.bracs.orgacs.org

Similar phenomena have been observed with silver (Ag) nanoparticles. The this compound can act as a mediator for the aggregation of silver nanoparticles. icm.edu.pl The adsorption of the dye onto the silver surface and the subsequent formation of aggregates can be influenced by light, leading to the creation of "hot spots" with strongly enhanced electromagnetic fields. icm.edu.pl While the primary focus is often on the resulting enhancement for applications like Surface-Enhanced Raman Scattering (SERS), the underlying process involves a morphological change in the form of nanoparticle aggregation. icm.edu.pl

Beyond noble metal nanoparticles, photoinduced changes can also occur in semiconductor nanocrystals. For instance, the photo-oxidation of Cadmium Selenide/Zinc Sulfide (B99878) (CdSe/ZnS) core/shell quantum dots can be accelerated in the presence of dye molecules and light. This process can lead to a measurable shrinkage of the CdSe core, which manifests as a blue shift in the material's emission spectrum. acs.org

The table below summarizes key research findings on the photoinduced morphological changes in nanoparticle assemblies involving the this compound.

| Nanoparticle Material | Initial State | Irradiation Source | Observed Morphological Change | Reference |

| Gold (Au) | ~2 nm diameter nanoparticles aggregated with Rhodamine 6G | 532 nm laser pulse | Melting and fusion of nanoparticles, resulting in particle growth to 5-20 nm diameter. | capes.gov.bracs.orgacs.org |

| Silver (Ag) | Colloidal silver nanoparticles | Not specified | Aggregation of nanoparticles mediated by Rhodamine 6G. | icm.edu.pl |

| Cadmium Selenide (CdSe) | CdSe/ZnS core/shell quantum dots | Illumination in air | Shrinkage of the CdSe core due to photooxidation. | acs.org |

Advanced Spectroscopic and Imaging Methodologies Utilizing Rhodamine 6g Cation

Single-Molecule Fluorescence Spectroscopy Applications

Single-molecule fluorescence spectroscopy allows for the observation of individual molecules, providing insights into processes that are obscured by ensemble averaging. The rhodamine 6G cation is a favored fluorophore in these studies due to its high fluorescence quantum yield and photostability. wikipedia.org

Observation of Ion-Exchange Processes at Interfaces

The cationic nature of rhodamine 6G makes it particularly useful for studying ion-exchange dynamics at interfaces. In one pioneering study, single-molecule fluorescence spectroscopy was employed to directly observe the ion-exchange process for the first time. researchgate.net Researchers prepared a thin, 10-nm film of sulfonated polystyrene, a cation-exchange polymer, and equilibrated it with a solution containing rhodamine 6G cations. researchgate.net

Using confocal fluorescence microscopy, they were able to visualize individual rhodamine 6G cations diffusing within and adsorbing to the polymer film. researchgate.net Autocorrelation analysis of the fluorescence data revealed key quantitative details of this process. researchgate.net The findings from this single-molecule approach provided a granular view of ion-exchange phenomena that was previously unattainable. researchgate.net

Monitoring of Single-Enzyme Catalysis Events

The fluorescence of the this compound is instrumental in monitoring the catalytic activity of single enzyme molecules. A common strategy involves using a non-fluorescent substrate that becomes highly fluorescent upon enzymatic conversion to a product related to rhodamine 6G. For instance, the enzyme horseradish peroxidase catalyzes the oxidation of the non-fluorescent dihydrorhodamine 6G into the brightly fluorescent rhodamine 6G. nih.gov